molecular formula C7H9NO3S B1339446 Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate CAS No. 133833-93-9

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Cat. No. B1339446
M. Wt: 187.22 g/mol
InChI Key: XGTYLIJXUZQDJK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in several studies . For instance, one method involves the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase transfer catalysis conditions followed by N-alkylation .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is characterized by a thiazole ring, which is planar and exhibits significant pi-electron delocalization . The calculated pi-electron density indicates that the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to deprotonation .


Chemical Reactions Analysis

Thiazoles are known for their diverse biological activities and have been used as starting materials for the synthesis of a wide range of heterocyclic analogues . They have been utilized in the development of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound has been utilized as a key intermediate in the synthesis of complex molecules. For instance, transformations of dimethyl acetone-1,3-dicarboxylate have led to the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its role in the creation of pyrido and pyrimidinyl derivatives (Žugelj et al., 2009). Similarly, the compound has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting its versatility in generating structurally diverse molecules (Albreht et al., 2009).

Antimicrobial and Anticancer Activities

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate derivatives have shown potential in antimicrobial and anticancer applications. For example, the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids and their evaluation for antibacterial activity highlight the compound's potential in developing new antimicrobial agents (Markovich et al., 2014). Moreover, the synthesis and anti-proliferative screening of new thiazole compounds against breast cancer cells MCF7 demonstrate the anticancer potential of these derivatives (Sonar et al., 2020).

Corrosion Inhibition

Interestingly, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate derivatives have also been explored for their corrosion inhibition properties. The study on the corrosion inhibition efficiency of these compounds to prevent the corrosion of AA6061 alloy in hydrochloric acid media indicates their potential application in materials science (Raviprabha & Bhat, 2019).

Future Directions

Thiazole derivatives, including Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on designing and synthesizing new thiazole derivatives with improved therapeutic properties and lesser side effects .

properties

IUPAC Name

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTYLIJXUZQDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576941
Record name Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

CAS RN

133833-93-9
Record name Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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